molecular formula C18H24N2 B1517900 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine CAS No. 1108147-59-6

1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

Cat. No. B1517900
CAS RN: 1108147-59-6
M. Wt: 268.4 g/mol
InChI Key: OUNBINGWDMQQAL-UHFFFAOYSA-N
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Description

“1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine” is a chemical compound with the molecular formula C18H24N2 . It has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture .


Chemical Reactions Analysis

This compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

Synthesis Methods

  • A study by Smaliy et al. (2011) proposed a novel method for the synthesis of a similar compound, 3-(pyrrolidin-1-yl)piperidine, which is of major importance in medicinal chemistry. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be readily prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).

Pharmacological Potential

  • Bijev et al. (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides with potential pharmacological interest, using various pyrrole compounds and amines, including piperidine, which indicates the compound's relevance in pharmacology (Bijev et al., 2003).

Structural Analysis

  • Pfaffenrot et al. (2012) conducted a study on a similar compound, "1-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine hemihydrate," providing insights into its molecular structure, demonstrating the utility of these compounds in structural chemistry (Pfaffenrot et al., 2012).

Applications in Chemical Synthesis

  • Kuznetsov et al. (1987) explored the synthesis of 4-substituted 1-methyl(benzyl)-2,5-dimethyl-4-R-aminopiperidines, which implies the use of similar compounds in the creation of new chemical entities. This indicates the compound's significance in synthetic chemistry (Kuznetsov et al., 1987).

Molecular Interaction Studies

  • Shim et al. (2002) researched the molecular interaction of a compound featuring a piperidin-1-yl moiety with the CB1 cannabinoid receptor, showcasing the potential of such compounds in receptor-binding studies (Shim et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-4-(2,5-Dimethyl-1H-Pyrrol-1-yl)Piperidine are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.

Mode of Action

This compound interacts with its targets, leading to inhibition of the DHFR and enoyl ACP reductase enzymes . This interaction results in the disruption of nucleic acid synthesis and fatty acid synthesis, respectively, thereby affecting the growth and proliferation of cells.

Biochemical Pathways

The compound affects the folic acid pathway and the fatty acid synthesis pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folic acid pathway that is necessary for nucleic acid synthesis. By inhibiting enoyl ACP reductase, it disrupts the elongation cycle of the fatty acid synthesis pathway, affecting the production of long-chain fatty acids.

Pharmacokinetics

The compound’s high solubility suggests it may have good bioavailability .

Result of Action

The inhibition of DHFR and enoyl ACP reductase by this compound leads to the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects can impact various cellular processes and potentially lead to cell death.

properties

IUPAC Name

1-benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-15-8-9-16(2)20(15)18-10-12-19(13-11-18)14-17-6-4-3-5-7-17/h3-9,18H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNBINGWDMQQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCN(CC2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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